N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c1-13-21-18(12-26-13)15-9-5-6-10-16(15)22-19(25)17-11-20-24(23-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZVCVMDASOSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Triazole Ring: The triazole ring is formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This step often requires a copper(I) catalyst to proceed efficiently.
Coupling to Form the Final Compound: The final step involves coupling the triazole derivative with the thiazole-phenyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Chemical Reactions Involving N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
This compound can participate in various chemical reactions, including hydrolysis, condensation reactions, and further coupling reactions.
Potential Reactions:
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Hydrolysis : The carboxamide group can undergo hydrolysis to form a carboxylic acid under basic conditions.
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Condensation Reactions : The compound can react with amines or aldehydes to form imidazolidines or other heterocyclic compounds .
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Coupling Reactions : Further modifications can be made by coupling with other aryl or alkyl groups using palladium-catalyzed reactions.
Analytical Techniques for Characterization
Characterization of This compound involves several analytical techniques:
Techniques Used:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of specific functional groups.
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Infrared (IR) Spectroscopy : Helps identify functional groups based on their absorption frequencies.
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Mass Spectrometry (MS) : Provides molecular weight and fragmentation patterns.
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X-ray Crystallography : Offers detailed structural information if crystals are available.
Analytical Data
| Technique | Key Findings |
|---|---|
| NMR | Presence of triazole and thiazole protons |
| IR | Peaks for C=N, C=C, and NH stretching |
| MS | Molecular weight confirmation |
| X-ray | Detailed structural arrangement |
Scientific Research Applications
The biological activity of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is primarily attributed to its structural features that allow it to interact with various biological targets. Its triazole moiety is significant in medicinal chemistry for its role in inhibiting enzymes and receptors involved in disease progression.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. For instance, studies have shown that compounds similar to this compound demonstrate robust antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.5 | EGFR Inhibition |
| Compound B | H460 | 4.9 | Apoptosis Induction |
In a comparative study, these compounds showed enhanced efficacy over standard treatments like Erlotinib in specific non-small cell lung cancer (NSCLC) models .
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | [Study A] |
| Staphylococcus aureus | 32 µg/mL | [Study B] |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with NSCLC cells demonstrated that treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted on various bacterial and fungal strains showed that the compound exhibited selective inhibition against pathogenic organisms while demonstrating low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy .
Mechanism of Action
The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves multiple pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in the programmed cell death process.
Inhibition of Cell Proliferation: It interferes with cell cycle progression, particularly at the G2/M phase, thereby inhibiting the proliferation of cancer cells.
Molecular Targets: The compound targets specific proteins and enzymes involved in cell survival and proliferation pathways, such as Bcl-2 and cyclin-dependent kinases (CDKs).
Comparison with Similar Compounds
Key Observations :
- Triazole Isomerism : The target compound’s 1,2,3-triazole core distinguishes it from 1,2,4-triazole derivatives (e.g., ), which exhibit different tautomeric behavior and electronic properties .
- Thiazole vs. Sulfonyl/Sulfamoyl Groups : The thiazole moiety in the target compound may improve membrane permeability compared to sulfonyl/sulfamoyl groups in analogs .
- Carboxamide Linker : All compared compounds retain the carboxamide group, critical for hydrogen bonding with biological targets.
Activity Insights :
- The target compound’s thiazole group may confer unique selectivity for metalloenzymes (e.g., IDO1) compared to sulfonyl-containing analogs .
Physicochemical Properties
- Solubility : The thiazole and carboxamide groups in the target compound likely enhance aqueous solubility compared to highly lipophilic S-alkylated 1,2,4-triazoles .
- Metabolic Stability : 1,2,3-Triazoles are generally more resistant to oxidative metabolism than 1,2,4-triazoles, favoring the target compound in drug design .
Biological Activity
N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.
1. Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole core and subsequent functionalization. The synthetic route often utilizes azide and alkyne coupling reactions, which are characteristic of triazole chemistry.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and related derivatives. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 4.47 | Inhibition of Hsp90 and EGFR |
| MCF-7 | 7.55 | Induction of apoptosis |
| HepG2 | 4.04 | Multi-target inhibition (Topoisomerase-2) |
The compound exhibits significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. For instance, a derivative in a related study showed IC50 values in the nanomolar range against various targets including Hsp90 and EGFR, suggesting a multi-target mechanism .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its inhibitory effects on carbonic anhydrase II (CA-II). The following table details the inhibitory activities observed:
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| N-(...carboxamide) | 13.8 | Acetazolamide | 18.2 |
| Other derivatives | 20.7 - 35.7 |
The compound demonstrated moderate inhibition against CA-II with IC50 values comparable to standard inhibitors .
3. Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific structural features significantly influence the biological activity of the compound:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Triazole Core : Critical for interaction with biological targets.
- Substituents on Phenyl Rings : Electron-donating groups enhance activity; specific positions are crucial for optimal binding.
For example, the presence of a methyl group at position 4 of the phenyl ring has been associated with increased activity against cancer cell lines .
4. Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis pathways.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.
- Combination Therapy : Research indicated that when combined with standard chemotherapeutics like doxorubicin, this compound enhanced overall therapeutic efficacy while reducing side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, triazole formation can be achieved using click chemistry (azide-alkyne cycloaddition), while thiazole rings are constructed via Hantzsch thiazole synthesis. Solvent choice (e.g., acetonitrile for reflux) and catalysts (e.g., iodine with triethylamine for cyclization) critically affect yields. Purification via column chromatography or HPLC (≥98% purity) is essential to isolate the target compound . Lower yields (e.g., 37% for certain derivatives) may result from steric hindrance or side reactions, necessitating optimization of stoichiometry and temperature .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- 1H/13C NMR : Look for aromatic proton signals between δ 7.0–8.5 ppm (phenyl/thiazole groups) and a singlet for the triazole proton at δ ~8.2 ppm. The methyl group on the thiazole appears as a singlet at δ ~2.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) align with the molecular weight (e.g., ~488.64 g/mol for derivatives). Fragmentation patterns confirm the triazole and carboxamide moieties .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazole C-N (~1450 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different synthetic batches?
- Methodological Answer : Batch inconsistencies may arise from residual solvents, polymorphic forms, or impurities. Use orthogonal characterization:
- HPLC-PDA/MS : Quantify purity and detect co-eluting impurities .
- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism in triazole rings) using SHELXL refinement .
- Biological Replicates : Test multiple batches in parallel assays (e.g., GPR88 agonism) with positive controls to normalize inter-experimental variability .
Q. What computational strategies are recommended to predict the binding affinity of this triazole-carboxamide derivative with target proteins like GPR88?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-thiazole core and receptor active sites. Docking poses from similar compounds (e.g., 9c in ) suggest hydrophobic interactions with aryl binding pockets .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate hydrogen bonding with key residues (e.g., Asp/Glu in G-protein coupled receptors) .
Q. In crystallographic studies of this compound, what challenges arise in structure refinement, and how can SHELX software be optimized for accurate determination?
- Methodological Answer : Challenges include handling high-resolution data (>1.0 Å) and twinning. SHELXL refinement strategies:
- Twinning Correction : Use the TWIN/BASF commands for hemihedral twinning.
- Anisotropic Displacement Parameters : Refine non-H atoms anisotropically to improve R-factor convergence.
- Hydrogen Bonding Networks : Restrain hydrogen positions using DFIX instructions for amide and triazole groups .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of thiazole and triazole substituents on bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 2-methylthiazole with halogenated (e.g., 4-Cl) or bulkier groups (e.g., cyclobutyl) to probe steric effects .
- Bioassay Pipeline : Test analogs in tiered assays (e.g., in vitro receptor binding → cell-based functional assays → in vivo models).
- Statistical Modeling : Use multivariate regression to correlate substituent electronegativity/logP with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
